AZ7328 is a highly selective, ATP-competitive pan-AKT inhibitor (targeting AKT1, AKT2, and AKT3) utilized extensively in preclinical oncology, signal transduction research, and assay development. Unlike earlier-generation or less specific kinase inhibitors, AZ7328 delivers sub-50 nM biochemical potency across all three AKT isoforms. For procurement teams and assay developers, its primary value lies in its ability to model the exact conformational and feedback dynamics of ATP-competitive inhibition—specifically, the paradoxical hyperphosphorylation of AKT. This distinct mechanism of action makes it an indispensable tool compound for evaluating PIK3CA-mutant urothelial and prostate cancer models, as well as for establishing baselines in high-throughput screens for synergistic combinations with mTOR or autophagy inhibitors [1].
Substituting AZ7328 with a generic AKT inhibitor or a widely available allosteric inhibitor like MK-2206 fundamentally alters assay outcomes and renders combination screening data incompatible with clinical ATP-competitive profiles. Allosteric inhibitors prevent AKT membrane localization and subsequent phosphorylation. In contrast, AZ7328, as an ATP-competitive agent, allows membrane localization and induces AKT hyperphosphorylation while completely blocking its kinase catalytic activity [1]. If a laboratory is screening for downstream compensatory mechanisms—such as Ras/MEK/ERK activation or cytoprotective autophagy—using an allosteric substitute will fail to trigger the specific feedback loops characteristic of clinical-grade ATP-competitive drugs (e.g., capivasertib), rendering the resulting combination therapy data scientifically and commercially irrelevant [2].
AZ7328 demonstrates high-affinity binding to the ATP pocket of AKT, achieving an IC50 of < 50 nM against isolated AKT1, AKT2, and AKT3 enzymes. In cellular assays using PTEN-null MDA-MB-468 breast cancer models, it inhibits the downstream phosphorylation of GSK3β with an IC50 of 91 nM [1]. This low-nanomolar potency ensures robust target engagement without the off-target toxicity often seen with less selective kinase inhibitors at micromolar concentrations.
| Evidence Dimension | Cellular IC50 for p-GSK3β inhibition |
| Target Compound Data | 91 nM (AZ7328) |
| Comparator Or Baseline | Standard non-selective kinase inhibitors (>1 μM) |
| Quantified Difference | >10-fold higher potency for specific AKT inhibition |
| Conditions | PTEN-null MDA-MB-468 cellular assay |
Guarantees reproducible, on-target kinase inhibition at low concentrations, minimizing confounding off-target effects in high-throughput screening workflows.
Unlike the allosteric inhibitor MK-2206, which suppresses AKT phosphorylation, AZ7328 induces paradoxical hyperphosphorylation of AKT while effectively shutting down its downstream kinase activity [2]. This specific conformational locking is critical for accurately modeling the cellular response to ATP-competitive inhibition, directly enabling the study of compensatory Ras/Raf/MEK/ERK pathway activation that occurs in primary prostate and urothelial cancer cells [1].
| Evidence Dimension | AKT Phosphorylation State |
| Target Compound Data | Induces hyperphosphorylation (AZ7328) |
| Comparator Or Baseline | MK-2206 (Allosteric inhibitor; suppresses phosphorylation) |
| Quantified Difference | Divergent phosphorylation states despite equivalent downstream kinase inhibition |
| Conditions | PIK3CA-mutant and PTEN-null cancer cell lines |
Essential for researchers developing combination therapies, as it accurately replicates the feedback resistance mechanisms triggered by clinical-grade ATP-competitive drugs.
AZ7328 is uniquely validated for its ability to trigger a cytoprotective autophagic response in urothelial carcinoma cells. When utilized as a single agent, it inhibits proliferation but induces minimal apoptosis; however, when combined with autophagy inhibitors (e.g., chloroquine), it drives massive synergistic apoptosis [1]. This highly reproducible baseline behavior makes AZ7328 a superior anchor compound for screening novel lysosomotropic agents compared to allosteric inhibitors that do not trigger the same degree of autophagic dependency [2].
| Evidence Dimension | Apoptotic induction synergy |
| Target Compound Data | High synergistic apoptosis with autophagy inhibitors |
| Comparator Or Baseline | AZ7328 monotherapy (cytostatic, minimal apoptosis) |
| Quantified Difference | Shift from cytostasis to massive apoptosis via dual inhibition |
| Conditions | Human bladder cancer cell lines (e.g., T24, RT4) |
Provides a reliable, validated pharmacological baseline for commercial and academic labs developing dual-inhibition strategies targeting the PI3K/AKT and autophagy axes.
Because AZ7328 accurately induces AKT hyperphosphorylation while inhibiting downstream signaling, it is the optimal choice for modeling resistance to ATP-competitive inhibitors. Procurement teams supporting oncology labs should select AZ7328 over allosteric alternatives when the workflow requires mapping compensatory pathways (like Ras/MEK/ERK) in PTEN-null or PIK3CA-mutant cell lines [1].
AZ7328 reliably induces cytoprotective autophagy without immediate apoptosis. This specific phenotypic response makes it an ideal, reproducible baseline stressor for high-throughput screening of novel lysosomotropic agents or autophagy inhibitors in urothelial carcinoma models [2].
With its sub-50 nM biochemical IC50 across all three AKT isoforms, AZ7328 serves as a highly reproducible positive control for in vitro kinase assays. It is strongly recommended for assay developers needing a reliable standard to validate the biochemical potency and isoform selectivity of novel ATP-competitive AKT drug candidates [3].